molecular formula C23H38O2 B021459 3,3-Dimethyl-15-phenylpentadecanoic acid CAS No. 104426-54-2

3,3-Dimethyl-15-phenylpentadecanoic acid

Cat. No. B021459
M. Wt: 346.5 g/mol
InChI Key: IIXIPDOWHXYAKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Dimethyl-15-phenylpentadecanoic acid involves chain homologation, which is achieved by creating a 2,5-disubstituted thiophene through successive Friedel-Crafts acylation and Wolff-Kishner reduction reactions. This process is followed by thiophene ring opening and the introduction of dimethyl-branching using the monomethyl ester of dimethylglutaryl chloride. Radioiodination in the para position of the phenyl group yields the final product, showcasing rapid and high myocardial uptake in fasted rats (Knapp et al., 1986).

Molecular Structure Analysis

Structural analyses of 3,3-Dimethyl-15-phenylpentadecanoic acid and its analogs reveal the significance of molecular configuration on its biodistribution and retention. The position of dimethyl-branching and the total chain length of the fatty acid significantly affect myocardial specificity and retention, with dimethyl-branching at the beta position facilitating enhanced myocardial retention and higher heart:blood ratios compared to monomethyl-branched and unbranched analogs (Knapp et al., 1996).

Chemical Reactions and Properties

The radioiodinated form of 3,3-Dimethyl-15-phenylpentadecanoic acid, through its synthesis and iodination process, demonstrates its utility in evaluating myocardial fatty acid uptake. Its chemical reactions, including the precise radioiodination technique, are pivotal for creating effective diagnostic agents. The properties that emerge from these reactions, notably the high myocardial uptake and favorable heart-to-blood ratios, underline its potential in clinical settings for assessing myocardial fatty acid metabolism (Goodman et al., 1984).

properties

IUPAC Name

3,3-dimethyl-15-phenylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-23(2,20-22(24)25)19-15-10-8-6-4-3-5-7-9-12-16-21-17-13-11-14-18-21/h11,13-14,17-18H,3-10,12,15-16,19-20H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXIPDOWHXYAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371861
Record name 3,3-dimethyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-15-phenylpentadecanoic acid

CAS RN

104426-54-2
Record name 3,3-dimethyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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